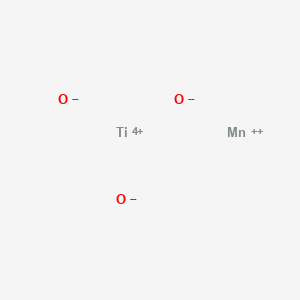

Manganese titanium trioxide

Beschreibung

Eigenschaften

IUPAC Name |

manganese(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOTKANSDQAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923329 | |

| Record name | Manganese(II) titanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.803 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12032-74-5 | |

| Record name | Manganese titanium oxide (MnTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese titanium oxide (MnTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) titanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Microstructural Investigations of Manganese Titanium Oxide Systems

Phase Identification and Structural Analysis of Manganese Titanium Oxides

The identification and analysis of crystalline phases are fundamental to understanding the structure-property relationships in manganese titanium oxides. Techniques such as X-ray and electron diffraction are pivotal in elucidating the atomic arrangements within these compounds.

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in manganese titanium oxide systems. The diffraction patterns obtained from XRD analysis provide a fingerprint of the material's crystal structure. For instance, XRD patterns of manganese titanate (MnTiO3) can confirm the presence of the ilmenite (B1198559) structure. The positions and intensities of the diffraction peaks are compared with standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the phases. For example, the experimental XRD pattern for anatase TiO2 is often matched with JCPDS card no. 21-1272. arxiv.orgijsrst.com The sharpness and breadth of the diffraction peaks can also offer information about the crystallinity and crystallite size of the material; broader peaks generally indicate smaller crystallite sizes. thaiscience.info

Electron diffraction, often performed within a transmission electron microscope (TEM), provides crystallographic information from localized regions of a sample. Selected area electron diffraction (SAED) patterns can be used to determine the crystal structure and orientation of individual nanoparticles or grains. thaiscience.info This technique is complementary to XRD, offering microstructural details that are averaged out in bulk XRD measurements.

Manganese titanium trioxide (MnTiO3) can exist in different crystal structures, most notably the ilmenite and perovskite phases. The ilmenite structure is the naturally occurring form of MnTiO3, also known as pyrophanite. iasks.org High-pressure and high-temperature conditions can induce a phase transition from the ilmenite structure to a perovskite structure. researchgate.netelsevierpure.com

X-ray diffraction studies have been instrumental in characterizing these phases. The ilmenite phase of MnTiO3 is stable under a wide range of pressures, with studies showing its stability up to 26.6 GPa. researchgate.net In contrast, the lithium niobate type MnTiO3 can transform to the perovskite phase at a much lower pressure of 2.0 GPa at room temperature. researchgate.net The electronic structure of these high-pressure phases has been explored using techniques like X-ray absorption and X-ray emission spectroscopy, revealing mixed-valence character in both the perovskite and ilmenite-type structures synthesized under extreme conditions. rsc.orgresearchgate.net

The introduction of manganese into the titanium dioxide (TiO2) lattice can significantly influence its phase stability, particularly the transformation from the anatase to the rutile phase. The effect of manganese doping on this transformation is complex and depends on the manganese concentration and the presence of other defects like oxygen vacancies.

At low dopant concentrations, manganese ions can stabilize the anatase phase, retarding the transformation to rutile. researchgate.net However, at higher concentrations, manganese can accelerate the anatase-to-rutile phase transition. researchgate.netresearchgate.net This acceleration is often attributed to the creation of excess oxygen vacancies. researchgate.net The substitution of Ti4+ ions by manganese species with a lower oxidation state, such as Mn3+, can also promote the phase transformation. researchgate.net For example, doping with 1, 5, and 10 atomic percent of manganese has been reported to decrease the anatase-to-rutile transition temperature by 50, 100, and 200 °C, respectively. researchgate.net The progress of this phase transformation can be monitored using XRD, which shows the evolution of the characteristic peaks for the anatase and rutile phases as a function of temperature or manganese concentration. researchgate.netvjs.ac.vn

Lattice Parameter Analysis and Structural Distortions in Manganese Titanium Oxide Systems

The precise measurement of lattice parameters—the dimensions of the unit cell—is crucial for understanding the structural details and distortions within manganese titanium oxide systems. These parameters are sensitive to factors such as composition, temperature, pressure, and the presence of defects.

In manganese-doped TiO2, the incorporation of Mn ions into the TiO2 host lattice can cause changes in the lattice parameters. However, some studies have shown that Mn2+ content may not significantly affect the lattice of the TiO2 host. vjs.ac.vn In more complex systems like CaMnO3, which serves as a parent compound for many manganese perovskite oxides, accurate determination of lattice parameters reveals orthorhombic distortion. cambridge.org For instance, refined lattice parameters for CaMnO3 have been reported as a=5.28159(4) Å, b=7.45730(4) Å, and c=5.26748(4) Å. cambridge.org

Structural distortions, such as the Jahn-Teller effect, are common in manganese-containing oxides due to the electronic configuration of certain manganese ions, particularly Mn3+. wikipedia.org These distortions can lead to a lowering of the crystal symmetry and have a significant impact on the material's electronic and magnetic properties. The substitution of different ions in the lattice, for example, replacing La3+ with Nd3+ in LaMnO3+δ, can induce lattice distortions that affect both structural and magnetic properties. aps.org The variation of lattice parameters with titanium concentration has also been observed in manganese-zinc ferrite (B1171679) systems. researchgate.net

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|

| CaMnO₃ | Orthorhombic | 5.28159(4) | 7.45730(4) | 5.26748(4) | cambridge.org |

| LaMnO₃₊δ | Rhombohedral | 5.4741(2) | - | - | aps.org |

| Anatase TiO₂ (nanoparticles) | Tetragonal | 3.79 | 3.79 | 9.49 | nih.gov |

Microscopic Morphology and Grain Evolution in Manganese Titanium Oxides (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology, grain size, and microstructure of manganese titanium oxides.

SEM provides high-resolution images of the sample surface, revealing details about particle shape, size distribution, and agglomeration. For example, in plasma-sprayed coatings, SEM can show unique splash-like structures on the surface. mdpi.com In MnOx/Ti4O7 composites, SEM images have shown that manganese oxide can exhibit a one-dimensional structure with a diameter of about 30 nm. nih.gov

TEM offers even higher magnification, allowing for the observation of individual crystallites, grain boundaries, and lattice fringes. High-resolution TEM (HRTEM) can provide direct images of the atomic lattice, enabling the identification of crystal structures and defects at the nanoscale. acs.org For instance, TEM has been used to determine that the grain size of TiO2 micropowders and nanopowders are in the ranges of 0.3-0.7 µm and around 10 nm, respectively. thaiscience.info In studies of Mn-doped TiO2 nanofibers, field-emission scanning electron microscopy has been used to characterize the morphology and has shown that the addition of manganese ions can enhance the continuous and mechanical properties of the nanofibers. rsc.org

The evolution of grain size and morphology can be studied by analyzing samples subjected to different processing conditions, such as varying annealing temperatures or dopant concentrations. These microscopic observations are crucial for understanding the relationship between the synthesis process, the resulting microstructure, and the material's final properties.

Defect Chemistry and Manganese Valence States in Manganese Titanium Oxide Systems

The properties of manganese titanium oxides are highly dependent on their defect chemistry, which includes point defects such as vacancies and interstitials, and the valence state of the manganese ions. Manganese can exist in multiple oxidation states (e.g., Mn2+, Mn3+, Mn4+), and the distribution of these states can significantly influence the material's electronic, magnetic, and catalytic properties. wikipedia.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a key technique for determining the elemental composition and oxidation states of elements on the surface of a material. For Mn-Ti catalysts, XPS has been used to show that the valence state of manganese exposed on the surface is a critical factor in their catalytic activity. nih.gov For instance, an increase in the O/Ti surface atomic ratio in TiO2 has been found to increase the proportion of Mn3+, which directly affects the catalytic decomposition of ozone. nih.gov In MnOx/Ti4O7 composites, the ratio of Mn3+ has a significant impact on the catalytic performance for oxygen reduction and evolution reactions. nih.gov

The introduction of manganese into the TiO2 lattice can create defects such as oxygen vacancies to maintain charge neutrality, especially when Ti4+ is substituted by lower-valence manganese ions. These oxygen vacancies can act as electron donors or trapping sites, influencing the electronic structure and photocatalytic activity of the material. The presence of defects can also impact phase transformations, as seen in the accelerated anatase-to-rutile transition in the presence of excess oxygen vacancies in Mn-doped TiO2. researchgate.net The interplay between manganese valence states and lattice defects is a complex area of study that is crucial for tailoring the properties of manganese titanium oxide systems for specific applications.

| Valence State | Typical Effect on Properties | Analytical Technique | Reference |

|---|---|---|---|

| Mn²⁺ | Can lead to quenching of photoluminescence in TiO₂. | Electron Spin Resonance, Photoluminescence Spectroscopy | vjs.ac.vn |

| Mn³⁺ | Can promote anatase-to-rutile phase transformation in TiO₂; critical for catalytic activity in ozone decomposition. | X-ray Photoelectron Spectroscopy (XPS) | researchgate.netnih.gov |

| Mn⁴⁺ | Can be a major species in anatase-supported manganese oxide catalysts. | X-ray Photoelectron Spectroscopy (XPS) | researchgate.net |

Oxygen Vacancy Engineering and Their Characterization

Oxygen vacancy engineering is a strategic approach to intentionally create and control the concentration of oxygen vacancies within the manganese titanium trioxide (MnTiO₃) crystal lattice to tailor its material properties. The introduction of these defects can significantly alter the electronic, magnetic, and catalytic behavior of the material. nih.govcdmf.org.br

Engineering Strategies:

The creation of oxygen vacancies in titanate-based materials can be achieved through several methods. Thermal annealing under reducing atmospheres (e.g., vacuum or H₂/Ar) is a common technique where high temperatures provide the energy needed to remove oxygen atoms from the lattice. arxiv.org Another approach involves chemical reduction, where reducing agents interact with the material to create vacancies. researchgate.net

Characterization Techniques:

The presence and concentration of oxygen vacancies are not directly observable but can be inferred and quantified through a variety of advanced characterization techniques. These methods probe the structural, electronic, and vibrational changes in the material that result from the oxygen-deficient centers.

First-principles calculations based on DFT have been employed to investigate the impact of intrinsic oxygen vacancies in MnTiO₃. These theoretical studies show that the formation of an oxygen vacancy leads to structural and electronic distortions in the local [TiO₆] and [MnO₆] clusters, which become five-coordinated [TiO₅] and [MnO₅]. nih.govcdmf.org.br This perturbation introduces new energy levels within the band gap. nih.govcdmf.org.br

Below is an interactive data table summarizing the key techniques used for characterizing oxygen vacancies.

| Characterization Technique | Information Provided | Key Findings Related to Oxygen Vacancies |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of surface atoms. | Can indirectly indicate oxygen vacancies by detecting changes in the valence states of cations (e.g., reduction of Ti⁴⁺ to Ti³⁺ or changes in Mn oxidation states) and by assessing oxygen non-stoichiometry. spectroscopyonline.comcurtin.edu.aufz-juelich.de |

| Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) | Detects unpaired electrons. | Directly probes singly ionized oxygen vacancies (V̇ₒ), which are paramagnetic. The signal intensity can be related to the concentration of these specific defect centers. encyclopedia.pubresearchgate.net |

| Raman Spectroscopy | Vibrational modes of the crystal lattice. | The presence of oxygen vacancies can cause changes in the Raman spectra, such as peak shifting, broadening, or the appearance of new modes, due to the disruption of local symmetry. researchgate.netmdpi.com |

| UV-Visible Spectroscopy | Electronic absorption properties. | Oxygen vacancies can create localized states within the band gap, leading to a narrowing of the band gap and changes in the material's optical absorption profile. encyclopedia.pubmdpi.com |

| Density Functional Theory (DFT) | Theoretical modeling of electronic and structural properties. | Predicts the formation energy of vacancies, local atomic relaxations, and the effect of vacancies on electronic band structure and magnetic properties. nih.govcdmf.org.braps.org |

Manganese Oxidation States and Site Occupancy (Mn²⁺, Mn³⁺, Mn⁴⁺)

The functionality of manganese titanium trioxide is intrinsically linked to the oxidation state of the manganese ions and their specific location within the crystal structure. Manganese is known for its ability to exist in multiple oxidation states, most commonly +2, +3, and +4 in oxide materials. researchgate.net

In stoichiometric manganese titanium trioxide (MnTiO₃), which crystallizes in the ilmenite structure, manganese predominantly exists in the Mn²⁺ oxidation state, while titanium is in the Ti⁴⁺ state. materialsproject.orgresearchgate.net This arrangement ensures charge neutrality within the compound. The Mn²⁺ ion occupies the A-site in the distorted hexagonal close-packed oxygen framework. materialsproject.org

The presence of other manganese oxidation states, such as Mn³⁺ and Mn⁴⁺, in manganese titanate systems is typically associated with non-stoichiometry, defects, or specific synthesis conditions. For instance, the formation of Mn³⁺ ions can be linked to the presence of oxygen vacancies. To maintain charge balance when a neutral oxygen vacancy is created, two electrons are released, which can be trapped by reducing two Mn³⁺ ions to Mn²⁺ or by reducing Ti⁴⁺ to Ti³⁺. Conversely, the substitution of Ti⁴⁺ by a lower-valent manganese ion like Mn³⁺ would necessitate charge compensation, potentially through the creation of oxygen vacancies. arxiv.org

The specific crystallographic site that a manganese ion occupies is largely determined by its ionic radius, which varies with both its oxidation state and spin state. The preference for a particular site (e.g., substituting for Mn²⁺ on the A-site or Ti⁴⁺ on the B-site in a hypothetical perovskite structure) depends on achieving the most stable crystallographic configuration. In the ilmenite structure of MnTiO₃, the distinct A (Mn²⁺) and B (Ti⁴⁺) sites are well-defined. materialsproject.org Investigations into related perovskite systems like SrTiO₃ show that manganese dopants can occupy either the A-site or B-site depending on their oxidation state and the synthesis environment. researchgate.net

The following interactive table details the properties of the relevant manganese oxidation states.

| Manganese Ion | Oxidation State | Electronic Configuration | Ionic Radius (6-coordinate, high-spin) (Å) | Typical Role in Titanates |

| Mn²⁺ | +2 | 3d⁵ | 0.83 | The primary ion in stoichiometric MnTiO₃, occupying the A-site. materialsproject.org |

| Mn³⁺ | +3 | 3d⁴ | 0.645 | Can be present due to defects or specific synthesis conditions; associated with Jahn-Teller distortions. arxiv.org |

| Mn⁴⁺ | +4 | 3d³ | 0.530 | Can substitute for Ti⁴⁺ on the B-site in titanate perovskites. researchgate.net |

Electronic Structure and Band Engineering in Manganese Titanium Oxide Systems

Electronic Band Structure Determination in Manganese Titanium Oxides

The electronic band structure of manganese titanium oxides, which dictates their optical and electronic properties, has been extensively investigated through both theoretical calculations and experimental techniques.

Computational Approaches (e.g., Density Functional Theory) for Manganese Titanium Oxide Systems

Density Functional Theory (DFT) and its extensions like DFT+U have proven to be powerful tools for elucidating the electronic structure of manganese titanium trioxide (MnTiO3) and related systems. These first-principles calculations are crucial for understanding the ground-state structural, electronic, and magnetic properties.

For MnTiO3, DFT calculations have successfully described the antiferromagnetic (AFM) insulating ground state. The inclusion of the Hubbard U term (DFT+U) is often necessary to accurately model the strong electron correlation associated with the Mn 3d electrons, which helps in reproducing experimental values for magnetic moments and the band gap. Theoretical calculations for the G-type antiferromagnetic phase of ilmenite-type MnTiO3 show an indirect band gap. Different theoretical studies have reported varying band gap values for MnTiO3, ranging from 0.85 eV to 3.4 eV, highlighting the sensitivity of the results to the computational parameters used.

In the context of manganese-doped titanium dioxide (TiO2), DFT calculations have been employed to understand the effects of Mn doping on the electronic band structure of rutile and anatase phases. These studies show that the substitution of Mn at Ti sites can induce significant spin polarization and lead to an effective reduction of the energy gap. The calculations also predict the formation of intermediate energy bands, which is dependent on the Mn concentration and its location within the TiO2 lattice (substitutional vs. interstitial).

| Computational Method | System | Key Findings |

| DFT, DFT+U | MnTiO3 | Predicts an antiferromagnetic insulating ground state; Importance of Hubbard U for electron correlation; Calculates indirect band gap. |

| DFT | Mn-doped TiO2 | Shows Mn substitution at Ti sites induces spin polarization and reduces the energy gap; Predicts the formation of intermediate bands. |

Experimental Probing of Electronic States (e.g., EELS) in Manganese Titanium Oxide Systems

Experimental techniques provide critical validation for computational models and offer direct insights into the electronic states of materials. High-resolution electron energy loss spectroscopy (EELS) has been a key technique for investigating the electronic structure of the ilmenite (B1198559) family of compounds, including MnTiO3.

EELS studies, particularly analyzing the energy loss near edge structure (ELNES) of the O-K, Ti-L2,3, and Mn-L2,3 edges, have been used to unambiguously determine the formal valency and spin-state of the manganese ions in MnTiO3. The analysis confirms that Mn exists in a high-spin Mn2+ (3d5) state within the MnTiO3 lattice. The O-K edge in the EELS spectrum of MnTiO3 reveals features related to the hybridization of oxygen 2p orbitals with the 3d states of manganese and the 3d states of titanium. Specifically, a pre-edge feature observed in the O-K edge of MnTiO3 is directly related to the 3d states of manganese. The L3 and L2 white lines in the Mn EELS profile correspond to electron excitations from the 2p3/2 and 2p1/2 core states to unoccupied 3d orbitals.

Modulation of Optical Band Gap and Absorption Characteristics

The incorporation of manganese into the titanium oxide lattice provides a powerful means to engineer the material's optical properties, particularly its band gap and light absorption characteristics. This is crucial for applications that rely on the absorption of visible light.

Band Gap Narrowing for Visible Light Utilization in Manganese-Containing Titanium Oxides

One of the most significant effects of introducing manganese into titanium dioxide is the narrowing of its band gap, which extends its optical absorption from the UV region into the visible light spectrum. Pure TiO2 has a wide band gap (around 3.2 eV for anatase), limiting its efficiency in utilizing the visible portion of the solar spectrum. Doping TiO2 with manganese effectively lowers this band gap energy.

Several studies have demonstrated a remarkable red shift of the absorption edge with increasing Mn content in TiO2. This band gap narrowing is attributed to the creation of new energy levels within the band gap of the host material. The extent of this reduction can be significant, allowing for light absorption across the entire visible region and even into the infrared spectral region in some cases. For instance, the band gap of Mn-doped TiO2(B) nanotubes was found to narrow from 3.14 eV to 2.18 eV. Similarly, MnTiO3 itself shows strong absorption in the visible region. This enhanced visible light absorption is highly beneficial for applications such as photocatalysis.

| Material System | Effect of Mn Incorporation | Resulting Band Gap (Example) |

| Mn-doped TiO2 | Red shift of the absorption edge | 1.95 eV (for 3% Mn doping) |

| Mn-doped TiO2(B) | Significant band gap narrowing | 2.18 eV |

| MnTiO3 | Strong absorption in the visible region | ~3.18 eV |

Introduction of Intermediate Band Levels by Manganese Incorporation

Beyond simple band gap narrowing, the incorporation of manganese can introduce intermediate energy bands (IBs) within the forbidden gap of titanium dioxide. These intermediate levels, arising from the Mn 3d states, can act as stepping stones for electrons, allowing for multi-band optical absorption. This means that electrons can be excited from the valence band to the intermediate band and then from the intermediate band to the conduction band, utilizing lower-energy photons.

Computational studies have shown that substitutional Mn doping at Ti sites can introduce these quality intermediate energy bands. Unlike localized defect levels that can act as recombination centers, these intermediate bands can exhibit considerable curvature, which suggests good electron mobility within them. The presence of these intermediate bands effectively separates the original band gap into a wider lower gap and a significantly narrower upper gap, enhancing the utilization of a wider spectral range of solar irradiance.

Spin Polarization and Its Origins in Manganese Titanium Oxide Systems

The presence of manganese, a transition metal with unpaired d-electrons, introduces magnetic properties into the titanium oxide system, leading to phenomena such as spin polarization. The origin of magnetism lies in the orbital and spin motions of electrons.

In Mn-doped TiO2, the substitution of Ti4+ ions with Mn ions (e.g., Mn2+, Mn3+) introduces localized magnetic moments. DFT calculations show that Mn substitution at the Ti sites induces significant spin polarization. This means that the electronic states for spin-up and spin-down electrons become different, leading to a net magnetic moment. This spin polarization can be further enhanced by the presence of oxygen vacancies associated with the substitutional Mn atoms. The magnetic behavior of Mn-doped TiO2 can range from paramagnetic to ferromagnetic, depending on the Mn concentration and the presence of defects. The potential for inducing spin polarization makes these materials interesting for spintronic applications.

Magnetic Properties and Multiferroic Phenomena in Manganese Titanium Oxide Systems

Investigation of Magnetic Ordering and Behavior in Manganese Titanium Oxides

Below a critical temperature known as the Néel temperature (T_N), the magnetic moments of the Mn2+ ions align in an antiparallel fashion, resulting in a net magnetic moment of zero. britannica.com This transition from a paramagnetic state (where magnetic moments are randomly oriented) to an antiferromagnetic state is a key characteristic of MnTiO3. researchgate.net Specifically, the Mn2+ spins align antiferromagnetically both within the hexagonal layers and along the c-axis of the crystal structure. researchgate.netaps.org This type of antiferromagnetic ordering is referred to as G-type. aps.org While the dominant magnetic interaction is antiferromagnetic, some studies have explored the possibility of inducing ferromagnetism, where magnetic moments align parallel to each other, through methods like creating oxygen vacancies. researchgate.net However, in its pure form, MnTiO3 is considered an antiferromagnet. aps.org

The magnetic structure of MnTiO3 has been confirmed through techniques such as neutron diffraction, which can probe the arrangement of magnetic moments within a crystal lattice. researchgate.net The magnetic ordering in MnTiO3 is crucial for its other interesting properties, including the magnetoelectric effect. aps.orgresearchgate.net

Temperature-Dependent Magnetic Transitions in Manganese Titanium Oxides

The primary temperature-dependent magnetic transition in manganese titanium trioxide is the shift from a paramagnetic to an antiferromagnetic state at the Néel temperature (T_N), which is approximately 64 K (-209.15 °C). researchgate.netaps.orgaip.org Above 64 K, the thermal energy is sufficient to overcome the magnetic ordering, and the material behaves as a paramagnet, with the magnetic moments of the Mn2+ ions being randomly oriented. aps.org

As the temperature is lowered below 64 K, a long-range antiferromagnetic order emerges. aps.org This transition is a second-order phase transition, as indicated by a characteristic λ-like anomaly in the specific heat capacity at T_N. aps.org Magnetic susceptibility measurements also confirm this transition, showing a distinct kink at around 64 K when a magnetic field is applied. researchgate.net Interestingly, some studies have observed a broad peak in magnetic susceptibility at around 100 K, suggesting the onset of short-range two-dimensional magnetic ordering within the Mn2+ layers well above the three-dimensional ordering temperature of 64 K. researchgate.netaps.org

In addition to the primary antiferromagnetic transition, MnTiO3 can exhibit a "spin-flop" transition when subjected to a strong external magnetic field. aps.org This transition, occurring at a critical magnetic field of about 6.5 Tesla, involves the reorientation of the antiferromagnetically aligned spins to a canted arrangement. aps.org

The temperature evolution of the crystal structure is also closely linked to its magnetic properties. Studies have shown that changes in the structural parameters begin to occur at temperatures well above the Néel temperature, indicating a strong connection between the lattice and the magnetic interactions. researchgate.netaip.org

Influence of Doping and Defects on Magnetic Response

The introduction of dopants and defects into the manganese titanium trioxide lattice can significantly alter its magnetic properties. Doping, the intentional introduction of impurities, can modify the exchange interactions between the magnetic Mn2+ ions, potentially leading to different magnetic behaviors. For instance, doping with non-magnetic ions can disrupt the antiferromagnetic ordering. researchgate.net

The specific effects of doping depend on the type of dopant and its concentration. For example, in related manganite systems, the substitution of different ions can alter the Mn-O-Mn bond angles and distances, which in turn strengthens or weakens the magnetic interactions. researchgate.net While extensive research on a wide range of dopants specifically for MnTiO3 is ongoing, the principle remains that modifying the crystal and electronic structure through doping and defects is a key strategy for tuning the magnetic response of the material.

Exchange Interactions and Magnetic Coupling Mechanisms in Manganese Titanium Oxides

The magnetic properties of manganese titanium trioxide are governed by exchange interactions, which are quantum mechanical effects that couple the spins of neighboring electrons. wikipedia.org In MnTiO3, the primary mechanism is the superexchange interaction. wikipedia.org This is an indirect exchange mechanism where the interaction between the magnetic Mn2+ ions is mediated by the non-magnetic oxygen anions (O2-). wikipedia.orgtaylorandfrancis.com

Direct exchange, which involves the direct overlap of electron wavefunctions of neighboring magnetic ions, is also a possibility. researchgate.net However, given the separation between Mn2+ ions in the crystal lattice, the superexchange interaction is considered the dominant mechanism responsible for the observed antiferromagnetism. iphy.ac.cn

The interplay of these exchange interactions gives rise to the magnetic structure of MnTiO3. The antiferromagnetic alignment of spins both within the layers and between the layers is a result of the specific geometry and electronic structure of the MnO6 octahedra and their connections. researchgate.net The study of these fundamental interactions is crucial for understanding and potentially manipulating the magnetic and magnetoelectric properties of this material. In some related materials, more complex interactions like the Dzyaloshinskii-Moriya interaction, which arises from a lack of inversion symmetry between magnetic ions, can also play a role, leading to canted spin structures. wikipedia.org Additionally, ring-exchange interactions involving multiple spins have been considered in similar systems to explain certain features of the magnetic excitation spectrum. aps.orgarxiv.org

Multiferroic Coupling and Its Manifestations in Manganese Titanium Oxide Systems

Manganese titanium trioxide is a material of significant interest due to its multiferroic properties, specifically the coupling between its magnetic and electric orders. tandfonline.com This magnetoelectric coupling allows for the control of magnetic properties with an electric field and vice versa. u-tokyo.ac.jp In MnTiO3, a linear magnetoelectric effect is observed, meaning that the application of a magnetic field induces an electric polarization that is proportional to the field strength. aps.orgresearchgate.net

This magnetoelectric effect is a direct consequence of the material's crystal and magnetic structure. aps.org While MnTiO3 is not ferroelectric in the absence of a magnetic field, the application of a magnetic field breaks certain symmetries, leading to the emergence of an electric polarization. aps.orgrug.nl This phenomenon is particularly evident near the Néel temperature, where a sharp peak in the dielectric constant appears in the presence of a magnetic field. aps.org The magnetocapacitance, or the change in capacitance with an applied magnetic field, shows a distinct anomaly at the magnetic ordering temperature, providing clear evidence of the linear magnetoelectric effect. researchgate.net

The ability to visualize and control the antiferromagnetic domains in MnTiO3 using electric and magnetic fields further highlights the strong magnetoelectric coupling. aps.org This coupling is not only of fundamental scientific interest but also holds potential for the development of new electronic devices, such as sensors and data storage technologies. pnnl.govosti.gov The microscopic origins of this coupling are rooted in how the atomic positions and electronic orbitals are affected by both electric and magnetic fields, leading to an interplay between the lattice, spin, and charge degrees of freedom. u-tokyo.ac.jp

Coexistence of Ferroelectric and Magnetic Orders

In manganese titanium trioxide, ferroelectricity is not a spontaneous property but is induced by the magnetic ordering in the presence of an external magnetic field. aps.orgresearchgate.net This is a key characteristic of its multiferroic nature. Below the Néel temperature of 64 K, MnTiO3 enters an antiferromagnetic state. researchgate.net In this state, while there is long-range magnetic order, there is no net electric polarization. aps.org

However, the application of a magnetic field to antiferromagnetic MnTiO3 induces a finite electric polarization, demonstrating the coexistence of magnetic order and a field-induced ferroelectric state. aps.org The magnetic symmetry of MnTiO3 below its Néel temperature allows for a linear magnetoelectric effect, which is the underlying mechanism for this induced ferroelectricity. aps.org The polarization is observed to be linearly proportional to the applied magnetic field up to the spin-flop transition. aps.orgresearchgate.net

This induced ferroelectricity is a direct manifestation of the strong coupling between the magnetic and lattice structures. The magnetic field perturbs the antiferromagnetic spin arrangement, which in turn causes slight displacements of the ions in the crystal lattice, breaking the inversion symmetry and leading to a net electric dipole moment. u-tokyo.ac.jp Therefore, the ferroelectric order in MnTiO3 is intimately tied to and controlled by its magnetic state, a hallmark of type-II multiferroics where ferroelectricity is driven by magnetism.

Strategies for Enhancing Magnetoelectric Coupling

Enhancing the magnetoelectric coupling in materials like manganese titanium trioxide is a key area of research with the goal of enabling practical applications in devices. pnnl.gov Several strategies are being explored to achieve this.

One approach is through strain engineering . gatech.edu By growing thin films of MnTiO3 on different substrates, it is possible to introduce strain, which alters the crystal lattice parameters. This can modify the bond angles and distances, thereby influencing the superexchange interactions and the coupling between the magnetic and electric orders. gatech.edu

Alloying and doping present another avenue for enhancing magnetoelectric coupling. pnnl.gov By introducing other elements into the MnTiO3 structure, it is possible to modify the electronic structure and the magnetic interactions. Theoretical calculations, such as those based on density functional theory, can help predict which dopants might lead to an enhanced magnetic moment or ferroelectric polarization, and consequently, a stronger coupling between them. pnnl.gov

Creating composite materials or heterostructures is a well-established method for achieving strong magnetoelectric effects. gatech.edu This involves combining a ferroelectric material with a ferromagnetic or antiferromagnetic material. While this approach moves beyond single-phase MnTiO3, the principles learned from studying its intrinsic magnetoelectric coupling can inform the design of such composite systems. gatech.edu

The overarching goal of these strategies is to manipulate the fundamental interactions that give rise to multiferroicity. By carefully controlling the crystal structure, electronic properties, and magnetic interactions, it is possible to amplify the response of the electric polarization to a magnetic field, and vice versa, paving the way for more efficient magnetoelectric devices. pnnl.govgatech.edu

Dielectric and Ferroelectric Responses of Manganese Titanium Oxide Systems

Dielectric Permittivity and Loss Characteristics of Manganese Titanium Oxides

The dielectric properties of manganese titanium oxides are critical to their potential applications in electronic devices. These properties, specifically dielectric permittivity and loss, are heavily influenced by external factors such as frequency and temperature, as well as internal mechanisms like interfacial polarization.

Frequency and Temperature Dependence of Dielectric Response in Manganese Titanium Oxides

Temperature also plays a crucial role in the dielectric behavior of these materials. For instance, in some perovskite-based ferroelectric materials, the real part of the dielectric permittivity (ε') is independent of frequency and temperature at low temperatures. However, as the temperature rises, ε' gradually increases to a maximum value, which corresponds to the transition from a ferroelectric to a paraelectric phase. nih.gov This behavior is characteristic of many ferroelectric materials. In some manganese-doped titanium dioxide systems, colossal permittivity values have been observed over broad frequency and temperature ranges. researchgate.net

The dielectric loss, which represents the energy dissipated in the material, also varies with frequency and temperature. Typically, dielectric loss is high at low frequencies due to the movement of space charges and decreases as the frequency increases. nih.gov The relationship between dielectric constant, dielectric loss, and frequency at different temperatures provides insights into the polarization mechanisms at play.

Table 1: Frequency Dependence of Dielectric Constant in a Perovskite System at 600 K

| Frequency (Hz) | Dielectric Constant (ε') |

|---|---|

| 100 | High |

| 1,000 | Intermediate |

| 10,000 | Lower |

| 100,000 | Low |

| 1,000,000 | Lowest |

Note: This table illustrates a general trend observed in perovskite systems where the dielectric constant decreases with increasing frequency. Exact values for MnTiO3 would require specific experimental data.

Mechanisms of Interfacial Polarization and Conduction in Manganese Titanium Oxides

Interfacial polarization, also known as the Maxwell-Wagner effect, is a significant contributor to the dielectric properties of polycrystalline manganese titanium oxides. This type of polarization occurs at the interfaces of materials with different conductivities and permittivities, such as at the grain boundaries in a ceramic. nih.gov The accumulation of charges at these interfaces under an applied electric field leads to a large polarization and consequently a high dielectric constant, especially at low frequencies. nih.govnih.gov

The conduction mechanism in these oxides is often linked to the presence of defects, such as oxygen vacancies. At low frequencies, the high resistivity of grain boundaries is more effective than the grains, contributing to high dielectric loss. nih.gov The movement of charge carriers, such as electrons hopping between different valence states of manganese or titanium ions, also contributes to the conductivity and dielectric loss. In some systems, multiple polarization mechanisms can coexist, including defect dipoles at low temperatures and polaron-like electron hopping at higher temperatures. researchgate.net The accumulation of space charges at interfaces can also lead to the formation of a surface barrier layer capacitor effect, further enhancing the dielectric permittivity. researchgate.net

Ferroelectric Polarization and Switching Behavior in Manganese Titanium Oxide Systems

Manganese titanium trioxide (MnTiO3) exhibits magnetically induced ferroelectricity, a phenomenon where electric polarization is generated by magnetic ordering. nthu.edu.tw This coupling between magnetism and ferroelectricity makes it a material of significant research interest.

Remnant Polarization and Coercive Field Analysis

In ferroelectric materials, the remnant polarization (Pr) is the polarization that remains after the external electric field is removed, and the coercive field (Ec) is the electric field required to reverse the polarization. In MnTiO3, the electric polarization is zero in the absence of an external magnetic field. When a magnetic field is applied, the polarization increases proportionally. nthu.edu.tw The hysteretic behavior of polarization as a function of the electric field is a hallmark of ferroelectric materials and is crucial for nonvolatile memory applications. psu.edu

The coercive field is a key parameter for the design of ferroelectric devices, as a lower coercive field is desirable to prevent leakage and dielectric breakdown. aps.org Theoretical models and experimental studies on related ferroelectric thin films have shown that the coercive field can be influenced by factors such as substrate strain. aps.org

Table 2: General Ferroelectric Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Remnant Polarization | Pr | The polarization remaining in a ferroelectric material after an external electric field is removed. |

| Coercive Field | Ec | The magnitude of the electric field required to switch the direction of polarization in a ferroelectric material. |

| Spontaneous Polarization | Ps | The polarization that exists in a ferroelectric material in the absence of an external electric field below the Curie temperature. |

Note: This table provides definitions of key ferroelectric parameters. Specific values for MnTiO3 are dependent on experimental conditions.

Impact of Dopants and Defects on Ferroelectricity in Manganese Titanium Oxide Systems

Dopants and defects can have a profound impact on the ferroelectric properties of manganese titanium oxide systems. The introduction of dopants can alter the crystal structure, create defect dipoles, and influence the domain wall motion, thereby affecting the dielectric and ferroelectric responses. researchgate.net For instance, acceptor-doping can lead to the formation of oxygen vacancies to maintain charge neutrality, which can then form defect dipoles with the dopant ions. researchgate.netmaterialsmodeling.org These defect dipoles can restrict domain wall motion, leading to a decrease in the dielectric constant. researchgate.net

The size and valence of the dopant ions are crucial factors in determining their effect on ferroelectricity. rsc.org In some ferroelectric materials, doping can make the material easier to reverse its polarization. researchgate.net Defects such as oxygen vacancies can also play a significant role in the conduction mechanism and the formation of space charge polarization. researchgate.net Understanding the role of dopants and defects is essential for tailoring the ferroelectric properties of these materials for specific applications.

Ferroelectric-Paraelectric Phase Transitions in Manganese Titanium Oxide Systems

Ferroelectric materials undergo a phase transition from a ferroelectric phase to a paraelectric phase at a specific temperature known as the Curie temperature (Tc). Below Tc, the material exhibits spontaneous polarization, while above Tc, this spontaneous polarization disappears. mdpi.com In MnTiO3, the onset of ferroelectricity is linked to its magnetic ordering, and the ferroelectric properties are observed below the Néel temperature (TN), which is around 64 K. nthu.edu.tw

The ferroelectric-paraelectric phase transition is a structural transformation. For example, in BaTiO3, the transition is from a non-centrosymmetric (ferroelectric) to a centrosymmetric (paraelectric) crystal structure. mdpi.com This transition is accompanied by anomalies in the dielectric properties, such as a peak in the dielectric constant at the Curie temperature. nih.gov The nature of this phase transition can be influenced by factors such as particle size, with smaller nanoparticles potentially exhibiting a more diffuse phase transition. mdpi.comrsc.org In some systems, the phase transition can be a continuous process that begins at temperatures well below the nominal Curie temperature. aps.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Manganese titanium trioxide |

| Barium titanate |

| Manganese dioxide |

Photocatalytic Activity and Mechanisms in Manganese Titanium Oxide Systems

Enhanced Visible Light Photocatalysis by Manganese-Containing Titanium Oxides

Manganese-containing titanium oxides demonstrate significantly improved photocatalytic activity under visible light compared to pure titanium dioxide (TiO2). This enhancement is largely due to modifications in the material's electronic structure upon manganese incorporation, which extends its light absorption capabilities into the visible spectrum.

The introduction of manganese into the TiO2 lattice is a key strategy for narrowing the material's band gap, a critical factor for visible light absorption. Pure TiO2, primarily in its anatase and rutile forms, has a wide band gap (typically >3.2 eV), restricting its photocatalytic activity to the UV portion of the electromagnetic spectrum. The incorporation of manganese creates new energy levels within the band gap of TiO2, effectively lowering the energy required to excite an electron from the valence band to the conduction band.

Research has shown that modifying TiO2 with manganese oxide (MnOx) clusters induces new optical absorption at wavelengths greater than 400 nm, pushing the absorption edge into the visible range. researchgate.net This is often attributed to charge-transfer transitions occurring between the d-electrons of the manganese ions and the conduction or valence band of the TiO2 host. internationaljournalcorner.com This structural modification leads to a pronounced contraction of the optical band gap. For instance, partial substitution of titanium with manganese in certain perovskite-like titanates has been observed to decrease the band gap from 3.20 eV to as low as 1.35 eV. mdpi.com This reduction enables the material to absorb and utilize not only UV but also visible and even near-infrared light, thereby significantly broadening the spectrum of light that can be used to drive photocatalytic reactions. mdpi.com The resulting narrow bandgap is a primary reason for the enhanced light absorption and subsequent photocatalytic activity. researchgate.net

| Material System | Reported Band Gap (eV) | Key Finding | Reference |

|---|---|---|---|

| Pure TiO₂ | ~3.20 | Primarily UV light absorption. | mdpi.com |

| Manganese-Substituted Perovskite Titanate | 1.35 | Pronounced contraction of the band gap allows for visible and near-infrared light utilization. | mdpi.com |

| MnTiO₃-based composite | Narrowed Band Gap | Enhanced light absorption is a key factor in its excellent photocatalytic activity. | researchgate.net |

The performance of manganese titanium oxide photocatalysts can be further amplified through the creation of composite materials or by co-doping with other elements. These strategies promote synergistic effects that enhance photocatalytic efficiency beyond what can be achieved with manganese doping alone.

One study found that a composite material consisting of MnTiO3, TiO2, and Mn2O3 phases exhibited the highest photocatalytic degradation efficiency for methylene (B1212753) blue, achieving 54.3% degradation. researchgate.net This suggests that the interplay between the different oxide phases creates a heterojunction structure that is more effective at light absorption and charge separation than a single-phase material. researchgate.net

Charge Carrier Separation and Migration Dynamics in Manganese Titanium Oxide Photocatalysts

A crucial factor determining the efficiency of a photocatalyst is its ability to separate the photogenerated electrons and holes and allow them to migrate to the surface to participate in redox reactions. Manganese titanium oxide systems exhibit favorable charge carrier dynamics, which contribute to their high photocatalytic activity.

One of the primary limitations of many photocatalysts is the rapid recombination of photogenerated electron-hole pairs, a process that releases energy as heat or light without contributing to the desired chemical reactions. The incorporation of manganese into TiO2 helps to mitigate this issue. Doping with metal ions like manganese can create trapping sites for charge carriers, which facilitates their separation and reduces the likelihood of recombination. nih.gov

The formation of heterojunctions in composite manganese titanium oxide systems is particularly effective at improving charge separation. researchgate.net The different energy levels of the constituent materials create an internal electric field at their interface, which drives electrons and holes in opposite directions, thus inhibiting their recombination. researchgate.net This improved separation efficiency ensures that more charge carriers are available to initiate the redox reactions necessary for photocatalysis. researchgate.netnih.gov

Once generated, electrons and holes must migrate to the catalyst's surface to react with adsorbed molecules. The surface properties of manganese titanium oxide play a vital role in this process. Defects and trap states on the surface can capture charge carriers, localizing them where photocatalytic reactions occur. aremco.com

In these systems, photogenerated electrons and holes can diffuse to surface traps where they are temporarily held, a process that competes with recombination. aremco.com The presence of manganese ions can influence the nature and density of these surface states. Furthermore, in composite materials, the interface between manganese titanium oxide and a secondary material (like graphene) can act as a highly efficient pathway for charge transfer. nih.gov For instance, photo-excited electrons in the conduction band of TiO2 can be rapidly transferred to an adjacent graphene sheet, which acts as an excellent electron acceptor. nih.gov This efficient surface transfer process not only separates the charge carriers but also makes the electrons readily available for reduction reactions on the graphene surface. nih.gov

Reaction Mechanisms in Photocatalytic Processes involving Manganese Titanium Oxide Systems

Light Absorption and Charge Generation : The semiconductor absorbs photons with energy equal to or greater than its band gap, promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. youtube.com

Charge Separation and Migration : The generated electron-hole pairs are separated and migrate to the catalyst's surface. youtube.com

Surface Redox Reactions : At the surface, the charge carriers react with adsorbed species, primarily water and oxygen, to produce highly reactive oxygen species (ROS).

Holes (h⁺) in the valence band can oxidize water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). nih.gov

Electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). nih.gov

Pollutant Degradation : The generated ROS, particularly •OH, are powerful oxidizing agents that can non-selectively attack and degrade organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O. youtube.com

In manganese-containing systems, the manganese ions themselves can participate in the reaction mechanism. For example, Mn²⁺ can be re-oxidized to Mn³⁺, a process that can influence the interaction with target pollutants and contribute to the regeneration of the catalyst's active sites. nih.gov The photocatalytic oxidation can occur through direct oxidation by the valence band holes or through indirect oxidation mediated by the generated superoxide radicals. gatech.edu

| Reaction Step | Description | Governing Equation |

|---|---|---|

| Electron-Hole Pair Generation | Absorption of a photon (hν) excites an electron from the valence band (VB) to the conduction band (CB). | MnTiO₃ + hν → e⁻ (CB) + h⁺ (VB) |

| Hydroxyl Radical Formation | Holes in the VB react with water or hydroxide ions. | h⁺ + H₂O → •OH + H⁺ |

| Superoxide Radical Formation | Electrons in the CB react with adsorbed oxygen. | e⁻ + O₂ → •O₂⁻ |

| Organic Pollutant Degradation | Reactive oxygen species attack and mineralize organic pollutants. | •OH / •O₂⁻ + Organic Pollutants → Degradation Products (e.g., CO₂, H₂O) |

Degradation of Organic Pollutants

Manganese titanium trioxide (MnTiO₃), both as a single-phase material and as a component in composite systems, has demonstrated significant efficacy in the photocatalytic degradation of various organic pollutants, particularly textile dyes. Its activity stems from its semiconductor properties, which allow it to generate reactive oxygen species (ROS) under light irradiation to break down complex organic molecules into simpler, non-toxic compounds like CO₂ and H₂O. nih.gov

Research has highlighted the performance of MnTiO₃ nanoparticles and composites in degrading dyes such as methylene blue (MB) and Reactive Blue 4 (RB 4). mdpi.comacs.org Pure MnTiO₃ nanocatalysts, synthesized via the sol-gel method, have been successfully used for the photodegradation of methylene blue under natural sunlight. acs.org Studies have shown that the degradation process is influenced by several parameters, including the amount of the photocatalyst, the concentration of the dye, and the pH of the solution. acs.org The kinetics of this degradation typically follow a pseudo-first-order model, indicating that the reaction rate is directly proportional to the concentration of the dye. acs.org

Table 1: Photocatalytic Degradation of Organic Dyes by Manganese Titanium Trioxide Systems

| Catalyst System | Pollutant | Irradiation Source | Degradation Efficiency | Time (min) | Key Findings |

|---|---|---|---|---|---|

| Pure MnTiO₃ Nanoparticles | Methylene Blue | Sunlight | 70% | 240 | The degradation follows pseudo-first-order kinetics. acs.org |

| 9 wt% MnTiO₃/TiO₂ Composite | Reactive Blue 4 (RB 4) | UV-Visible | High | Not Specified | Showed higher activity compared to other mass ratios. mdpi.comresearchgate.net |

| 9 wt% MnTiO₃/TiO₂ with H₂O₂ | Reactive Blue 4 (RB 4) | UV-Visible | Enhanced | Not Specified | Addition of electron acceptors significantly boosts degradation. mdpi.comresearchgate.net |

Hydrogen Evolution from Aqueous Media

The photocatalytic splitting of water into hydrogen (H₂) and oxygen (O₂) is considered a promising strategy for producing clean and renewable fuel. This process relies on semiconductor materials that can absorb light energy to generate electron-hole pairs, which in turn drive the reduction of protons to hydrogen and the oxidation of water to oxygen.

Theoretical mechanisms for photocatalytic water splitting involve the excitation of an electron from the valence band to the conduction band of the semiconductor upon light absorption. mdpi.com These charge carriers then migrate to the surface, where the electrons reduce protons (H⁺) to form H₂ gas, and the holes oxidize water molecules to produce O₂ gas. mdpi.com For this process to be efficient, the conduction band minimum of the semiconductor must be more negative than the reduction potential of H⁺/H₂, and the valence band maximum must be more positive than the oxidation potential of O₂/H₂O.

Surface Chemistry and Interfacial Phenomena of Manganese Titanium Oxide Systems

Surface Composition and Stoichiometry Analysis (XPS, EDS)

The elemental composition and stoichiometry at the surface of manganese titanium trioxide are crucial for its chemical and physical properties. X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful techniques to probe these surface characteristics.

XPS analysis of MnTiO₃ provides detailed information about the elemental composition and the oxidation states of the constituent elements. High-resolution XPS spectra of the Mn 2p and Ti 2p core levels are particularly insightful. For MnTiO₃ nanodiscs, the deconvoluted Mn 2p spectrum shows peaks corresponding to Mn 2p₃/₂ and Mn 2p₁/₂, which can be further resolved to identify the presence of Mn²⁺ and Mn³⁺ states on the surface. researchgate.net Similarly, the Ti 2p spectrum, with its characteristic 2p₃/₂ and 2p₁/₂ peaks, confirms the presence of Ti⁴⁺. researchgate.net The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen and other oxygen species, such as adsorbed oxygen or hydroxyl groups.

A study on polycrystalline MnTiO₃ samples highlighted the sensitivity of XPS measurements to surface preparation methods. Core level spectra from a fractured surface were found to be shifted by approximately 0.6 eV towards lower binding energy compared to a scraped surface, a phenomenon attributed to charging effects on the more insulating scraped surface. researchgate.net This underscores the importance of careful sample handling to obtain intrinsic electronic structure information.

Energy-Dispersive X-ray Spectroscopy (EDS) complements XPS by providing quantitative elemental analysis over a larger area. In the synthesis of MnTiO₃-Zeolite-Y nanocomposites, EDS was used to confirm the presence of manganese, titanium, and oxygen, thereby verifying the formation of the MnTiO₃ phase within the zeolite matrix. Similarly, for PANI/MnTiO₃ nanocomposites, EDS analysis confirmed the incorporation of MnTiO₃ nanoparticles into the polyaniline matrix. orientjchem.org

Table 1: Representative XPS Binding Energies for MnTiO₃

| Core Level | Binding Energy (eV) | Species |

| Mn 2p₃/₂ | ~641.5 | Mn²⁺/Mn³⁺ |

| Mn 2p₁/₂ | ~653.2 | Mn²⁺/Mn³⁺ |

| Ti 2p₃/₂ | ~458.6 | Ti⁴⁺ |

| Ti 2p₁/₂ | ~464.3 | Ti⁴⁺ |

| O 1s | ~529.5 | Lattice O²⁻ |

Note: Binding energies can vary slightly depending on the specific material synthesis and instrument calibration.

Surface Defect States and Their Influence on Reactivity

Surface defects, such as oxygen vacancies and variations in cation coordination, play a pivotal role in the surface reactivity of manganese titanium oxide systems. These defects can act as active sites for adsorption and catalysis.

The introduction of manganese into a titanium dioxide lattice can induce the formation of defect states. For instance, the deposition of Mn on a TiO₂ surface can lead to the creation of Ti³⁺ species and surface oxygen vacancies. mdpi.com This is a result of the reaction between Mn and the surface oxygen of TiO₂, leading to the formation of MnO. mdpi.com These oxygen vacancies are crucial as they can enhance the chemical adsorption of molecules.

Theoretical studies on perovskite oxides, a class of materials to which MnTiO₃ belongs, have shown that oxygen vacancies can significantly alter the electronic and magnetic properties of the material. In Mn-doped BaTiO₃ thin films, oxygen vacancies are suggested to be essential for introducing ferromagnetism. arxiv.org While this is not a direct study on MnTiO₃, it highlights the profound impact that oxygen vacancies can have on the physical properties of related perovskite oxides.

The presence of these defect sites can significantly influence the material's reactivity. For example, in Mn-doped TiO₂, a synergistic effect between Ti³⁺ defects and Mn cations was observed to enhance the adsorption and reaction of gases like NO and SO₂. mdpi.com The oxygen vacancies act as preferential sites for the adsorption and activation of reactant molecules. The creation of chemically active regions due to charge redistribution around vacancies can facilitate the adsorption of various atoms and molecules. mdpi.com

Adsorption and Reactivity on Manganese-Titanium Oxide Surfaces

The interaction of molecules with the surface of manganese-titanium oxide systems is fundamental to their application in catalysis and gas sensing. This interaction can range from physisorption to strong chemisorption, often leading to chemical transformations.

The adsorption of pollutant gases like nitric oxide (NO) and sulfur dioxide (SO₂) on manganese-titanium oxide surfaces is of significant interest for environmental catalysis. Studies on Mn-doped TiO₂ have shown that the presence of manganese enhances the chemisorption of NO. mdpi.com Near-ambient pressure XPS studies revealed that Ti³⁺ defects and Mn cations (as MnO) on the TiO₂ surface exhibit a synergistic effect, significantly improving the conversion of NO and SO₂. mdpi.com

Upon exposure to NO, surface Ti³⁺ is oxidized to Ti⁴⁺, while the oxidation state of Mn remains largely unchanged. mdpi.com In the case of SO₂ adsorption, manganese appears to promote its conversion to sulfite (B76179) species. mdpi.com Density functional theory (DFT) studies on different crystal structures of MnO₂ have shown that SO₂ molecules can interact with the surface through relatively strong adsorption energies, indicating a chemical adsorption process. researchgate.net This provides a basis for understanding the role of the manganese oxide component in the adsorption behavior of MnTiO₃.

In catalytic applications, the adsorption of reactant molecules onto the catalyst surface is the initial and often rate-determining step. Manganese-based oxides supported on titania are effective catalysts for the selective catalytic reduction (SCR) of NO with ammonia (B1221849) (NH₃). acs.org In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique to study the adsorbed species under reaction conditions.

DRIFTS studies on MnTiOx catalysts for the photo-assisted SCR of NO have identified various adsorbed NH₃ species. Bands corresponding to NH₄⁺ species on Brønsted acid sites and coordinated NH₃ on Lewis acid sites were observed. researchgate.net The interaction of these adsorbed ammonia species with gas-phase or adsorbed NO is crucial for the catalytic cycle. The presence of light was found to favor the adsorption of NH₃ on Lewis acid sites. researchgate.net

The adsorption of carbon monoxide (CO) has also been studied on related systems. On Cu@Mn₃O₄ core-shell nanoparticles, DRIFTS studies showed that CO adsorbs both dissociatively and associatively, which is important for processes like CO hydrogenation to form higher alcohols. rsc.org While not directly on MnTiO₃, these studies on related manganese-titanium and manganese oxide systems provide valuable insights into the potential molecular adsorption behavior in catalytic contexts. The surface of MnTiO₃ likely provides both Lewis and Brønsted acid sites that can facilitate the adsorption and activation of a variety of molecules.

Heterointerface Engineering in Manganese Titanium Oxide Composite Materials

Creating interfaces between manganese titanium trioxide and other materials to form composite heterostructures is a promising strategy to enhance its functional properties. This "heterointerface engineering" allows for the tuning of electronic, magnetic, and catalytic behaviors that are not achievable with the single-phase material.

The properties of an interface are governed by factors such as lattice mismatch, band alignment, and chemical bonding across the junction. In complex oxide heterostructures, phenomena like charge transfer, orbital reconstruction, and strain can lead to the emergence of novel properties. For instance, in La₀.₆₇Sr₀.₃₃MnO₃-SrTiO₃ heterostructures, interface engineering has been explored to control the magnetic and electronic "dead layers" that can form at the interface. arxiv.org

In the context of MnTiO₃, forming composites with materials like zeolites or conductive polymers can enhance its performance in specific applications. For example, MnTiO₃-Zeolite-Y nanocomposites have been synthesized for photocatalytic applications. The zeolite matrix provides a high surface area and a porous structure, which can enhance the adsorption of reactants and the dispersion of the MnTiO₃ nanoparticles.

Similarly, creating heterostructures with other oxides can be beneficial. While direct studies on MnTiO₃-based heterointerfaces are emerging, research on related systems provides valuable guidance. For example, the interface between BiMnO₃ and SrTiO₃ has been shown to exhibit confined magnetism due to the exchange interaction between electrons transferred to the interface and local magnetic moments. arxiv.org This suggests that by carefully selecting the partner material, the magnetic properties at the interface of a MnTiO₃-containing heterostructure could be tailored.

The goal of heterointerface engineering is to create a synergistic effect where the composite material exhibits properties superior to its individual components. This can involve optimizing charge separation and transfer in photocatalysis, enhancing active sites in catalysis, or creating unique electronic states for novel devices.

Advanced Spectroscopic Characterization Techniques for Manganese Titanium Oxide Systems

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of manganese titanium trioxide, XPS is crucial for verifying the oxidation states of manganese, titanium, and oxygen, which are fundamental to understanding its properties.

Detailed analysis of the high-resolution XPS spectra of MnTiO₃ reveals the specific binding energies for each element, confirming their chemical states. The Mn 2p spectrum is characteristic of the Mn²⁺ state. It is deconvoluted into multiple peaks due to spin-orbit splitting and multiplet splitting effects. researchgate.netrruff.info The Ti 2p spectrum shows two distinct peaks corresponding to Ti 2p₃/₂ and Ti 2p₁/₂, with a binding energy separation that is characteristic of the Ti⁴⁺ oxidation state. researchgate.net The O 1s spectrum can be deconvoluted into peaks representing the lattice oxygen in the Mn-O-Ti bonds and often a smaller component at higher binding energy associated with surface hydroxyl species or defects. researchgate.net

Table 1: High-Resolution XPS Binding Energies for MnTiO₃

| Core Level | Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|

| Mn 2p₃/₂ | ~641.5 | Mn²⁺ |

| Mn 2p₁/₂ | ~653.2 | Mn²⁺ |

| Ti 2p₃/₂ | ~458.5 | Ti⁴⁺ |

| Ti 2p₁/₂ | ~464.1 | Ti⁴⁺ |

| O 1s (Lattice) | ~529.5 | O²⁻ |

| O 1s (Surface) | ~531.1 | OH⁻, defects |

Note: Binding energies are approximate and can vary slightly depending on instrument calibration and sample preparation.

The quantitative analysis of these peaks allows for the determination of the surface elemental composition, confirming the stoichiometry of the compound. The precise binding energies and the shapes of the peaks, particularly the multiplet splitting in the Mn 2p spectrum, serve as a fingerprint for the electronic configuration of the manganese ions, solidifying the assignment of the +2 oxidation state. rruff.infoxpsfitting.com

Electron Spin Resonance (ESR) Spectroscopy for Manganese Ion Environment

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons between different energy levels in the presence of a magnetic field. For MnTiO₃, ESR is particularly sensitive to the local environment and oxidation state of the manganese ions. Given that Mn²⁺ has a 3d⁵ electronic configuration with a high-spin state (S=5/2), it is ESR-active and exhibits a characteristic spectrum.

While specific ESR studies on MnTiO₃ are not extensively reported in the reviewed literature, the behavior of Mn²⁺ in similar octahedral oxygen environments, such as in SrTiO₃ and TiO₂, provides a strong basis for understanding its expected spectral features. arxiv.orgaip.orgresearchgate.net The ESR spectrum of Mn²⁺ in an octahedral or slightly distorted octahedral environment is expected to show a central sextet of hyperfine lines. This sextet arises from the interaction of the electron spin with the nuclear spin of the ⁵⁵Mn isotope (I=5/2), which is 100% abundant. tci-thaijo.org

The g-factor, a dimensionless quantity that characterizes the magnetic moment of the electron, is expected to be close to the free electron value of ~2.0. tci-thaijo.org Deviations from this value can provide information about the spin-orbit coupling and the covalent character of the Mn-O bonds. In addition to the central sextet, ESR spectra of Mn²⁺ can also exhibit resonance signals at other g-values, such as g ≈ 4.3, which are indicative of Mn²⁺ ions in sites with lower, rhombic symmetry. tci-thaijo.org The linewidth of the ESR signals is influenced by spin-spin and spin-lattice relaxation processes, which are sensitive to the concentration of manganese ions and the temperature.

Table 2: Expected ESR Spectral Parameters for Mn²⁺ in an Octahedral Oxygen Environment

| Parameter | Expected Value/Feature | Information Gained |

|---|---|---|

| g-factor | ~2.0 | Electronic environment, spin-orbit coupling |

| Hyperfine Splitting | Sextet of lines | Interaction with ⁵⁵Mn nucleus, confirms Mn²⁺ |

| Linewidth | Varies with concentration and temperature | Spin relaxation dynamics, magnetic interactions |

Note: These are expected values based on analogous titanium oxide systems. Experimental values for MnTiO₃ may vary.

Analysis of the ESR spectrum can thus provide critical information on the oxidation state of manganese, the symmetry of the crystal field around the Mn²⁺ ions, and the nature of its interaction with the surrounding lattice.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Optical Properties

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a technique used to measure the optical properties of solid materials, particularly their light absorption characteristics. For MnTiO₃, DRS is employed to determine its optical band gap (Eg), which is a fundamental parameter for understanding its electronic structure and potential applications in photocatalysis and optoelectronics.

The technique involves irradiating the sample with light of varying wavelengths and measuring the amount of diffusely reflected light. The reflectance data can be converted to absorbance using the Kubelka-Munk function. orientjchem.org The optical band gap is then determined by plotting a modified form of the absorption data (Tauc plot) and extrapolating the linear portion of the curve to the energy axis. orientjchem.org

Research findings on the band gap of MnTiO₃ have reported varying values, which can be attributed to differences in synthesis methods, particle size, and crystallinity of the material. For instance, some studies on MnTiO₃ nanoparticles have reported a direct band gap of approximately 1.15 eV. orientjchem.org In contrast, other investigations have determined an indirect band gap of around 3.18 eV. core.ac.uk This discrepancy highlights the sensitivity of the electronic structure to the material's physical characteristics. The absorption features in the UV-Vis spectrum are generally attributed to charge transfer transitions, specifically the O²⁻ → Ti⁴⁺ charge transfer. orientjchem.org

Table 3: Reported Optical Band Gap Values for MnTiO₃

| Reported Band Gap (eV) | Type of Transition | Synthesis/Material Form | Reference |

|---|---|---|---|

| 1.15 | Direct | Wet-chemistry synthesized nanoparticles | orientjchem.org |

| 3.18 | Indirect | Combustion synthesis via microwave | core.ac.uk |

The determination of the band gap is crucial for assessing the potential of MnTiO₃ in applications that involve light absorption, as it dictates the wavelength of light the material can absorb and utilize to generate electron-hole pairs.

Raman Spectroscopy for Vibrational Modes and Structural Changes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. It provides a structural fingerprint of the compound and is sensitive to changes in crystal structure, symmetry, and bonding. For MnTiO₃, which commonly crystallizes in the ilmenite (B1198559) structure (space group R-3), Raman spectroscopy is used to identify its characteristic phonon modes.

The ilmenite structure of MnTiO₃ is predicted to have 10 Raman active modes (5Ag + 5Eg). nsf.gov Experimental Raman spectra of MnTiO₃ typically show these characteristic peaks, which correspond to the vibrational motions of the MnO₆ and TiO₆ octahedra and their linkages within the crystal lattice. The positions and intensities of these Raman bands are unique to the ilmenite phase of MnTiO₃.

Studies have also investigated the behavior of MnTiO₃ under high pressure using Raman spectroscopy. These studies show that the Raman peaks shift to higher wavenumbers with increasing pressure, which is indicative of bond shortening and stiffening. researchgate.netresearchgate.net Furthermore, significant changes in the relative intensities of certain lattice modes have been observed under pressure, which may suggest subtle structural rearrangements or changes in crystal orientation. nsf.gov The ilmenite structure of MnTiO₃ has been found to be stable up to pressures of at least 26.6 GPa. researchgate.netresearchgate.net

Table 4: Representative Raman Active Modes for Ilmenite-Type MnTiO₃ at Ambient Pressure

| Wavenumber (cm⁻¹) | Symmetry Assignment | Vibrational Description (Tentative) |

|---|---|---|

| ~226 | Ag | Ti-O related displacement |

| ~333 | Eg | O-Ti-O bending modes |

| ~371 | Ag | Mn-O related displacement |

| ~681 | Ag | Ti-O stretching mode |

Note: These are representative values and the exact positions can vary. The table does not list all 10 active modes.

Raman spectroscopy is, therefore, a vital tool for confirming the crystal structure of MnTiO₃, assessing its phase purity, and studying its structural stability under different conditions.

Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure

Electron Energy Loss Spectroscopy (EELS) is an analytical technique that is typically coupled with a transmission electron microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample, providing information about elemental composition, chemical bonding, and electronic properties at high spatial resolution.

In the study of MnTiO₃, EELS can provide detailed insights into the local electronic structure of individual atoms. The core-loss region of the EELS spectrum contains ionization edges corresponding to the excitation of core electrons to unoccupied states. The fine structure of these edges, known as the Energy Loss Near Edge Structure (ELNES), is sensitive to the oxidation state, coordination, and bonding environment of the atom.